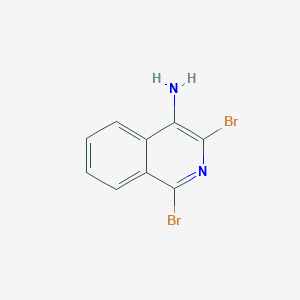
1,3-Dibromoisoquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromoisoquinolin-4-amine is a chemical compound with the molecular formula C9H6Br2N2 and a molecular weight of 301.97 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and are commonly found in natural products and synthetic pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromoisoquinolin-4-amine can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN) as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromoisoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromoisoquinolin-4-amine is a compound of significant interest in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in chemistry, biology, and industry, supported by detailed data and case studies.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its bromine atoms allow for various substitution reactions, enabling the development of novel compounds with tailored properties.
Biology
Research indicates potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell growth by modulating critical signaling pathways involved in tumor progression. For instance, compounds with similar structures have been reported to affect the Wnt signaling pathway, which is crucial in various cancers .
- Antimicrobial Properties : Isoquinoline derivatives are known for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound could serve as a lead compound in developing new antibiotics against resistant strains .
Neurological Applications
Recent research has explored the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The interaction with DYRK1A, a protein implicated in brain function, suggests that this compound may help improve cognitive functions or slow disease progression .
Anticancer Activity
In one study, isoquinoline derivatives were shown to inhibit cancer cell proliferation by disrupting essential protein interactions necessary for cell survival. This highlights the potential for this compound to serve as a therapeutic agent in oncology .
Antimicrobial Efficacy
Another investigation demonstrated the antimicrobial effectiveness of related compounds against resistant bacterial strains. The findings suggest that modifications in the isoquinoline structure can enhance activity against specific pathogens, indicating a promising avenue for antibiotic development.
Neurological Disorders
Patent literature indicates ongoing research into the efficacy of this compound as a therapeutic agent for conditions associated with DYRK1A overexpression. Preliminary findings suggest potential benefits in cognitive function improvements .
Wirkmechanismus
The mechanism of action of 1,3-Dibromoisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that isoquinoline derivatives can interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoisoquinoline: A closely related compound with similar chemical properties and reactivity.
4-Bromoisoquinolin-1(2H)-one: Another related compound with a similar structure but different functional groups.
Uniqueness
1,3-Dibromoisoquinolin-4-amine is unique due to the presence of two bromine atoms at the 1 and 3 positions of the isoquinoline ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific applications .
Eigenschaften
Molekularformel |
C9H6Br2N2 |
|---|---|
Molekulargewicht |
301.96g/mol |
IUPAC-Name |
1,3-dibromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-8-6-4-2-1-3-5(6)7(12)9(11)13-8/h1-4H,12H2 |
InChI-Schlüssel |
KKSLJXTVKLGZTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Br)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















